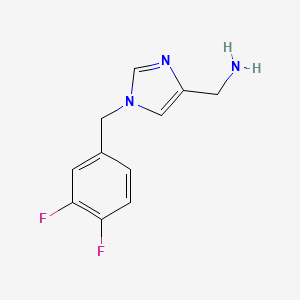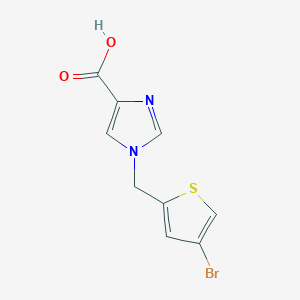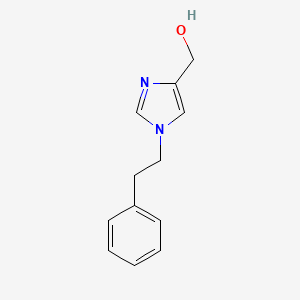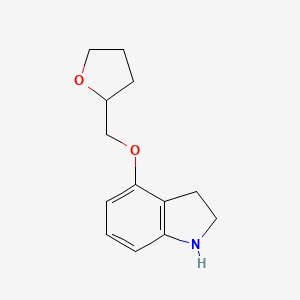
(3-Chlorophenyl)(cyclohexyl)methanamine
Descripción general
Descripción
(3-Chlorophenyl)(cyclohexyl)methanamine is a chemical compound with the CAS Number: 1183190-35-3 . It has a molecular weight of 223.75 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chlorophenyl) (cyclohexyl)methanamine . The InChI code is 1S/C13H18ClN/c14-12-8-4-7-11 (9-12)13 (15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.75 . It is in liquid form .Aplicaciones Científicas De Investigación
1. Neuropharmacology
(3-Chlorophenyl)(cyclohexyl)methanamine is part of a distinct class of centrally-acting drugs called arylcycloalkylamines. These compounds have been studied for their neuropharmacologic properties, particularly in the context of general anesthesia (Chen, 1969).
2. Chemical Degradation of Toxic Agents
Research has explored the use of derivatives like 1-(4-Chlorophenyl))-N-hydroxymethanimine for the degradation of toxic agents like sarin and diethylchlorophosphate. These studies are crucial for developing effective countermeasures against chemical warfare agents and toxic industrial chemicals (Verma et al., 2013).
3. Photogeneration and Reactivity Studies
Photogeneration and reactivity of related aryl cations, such as those from aromatic halides including 4-chlorophenol and 4-chloroanisole, have been examined. This research aids in understanding the photochemical processes and potential applications in organic synthesis (Protti et al., 2004).
4. Crystal Structure Analysis
The crystal structure and theoretical investigations of related compounds, like those incorporating chlorophenyl groups, have been conducted. These studies provide insights into the molecular and electronic structures of these compounds, which is valuable for designing new materials and drugs (Kamaraj et al., 2021).
5. Biocatalytic Synthesis
The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system has been explored using whole-cell biocatalysts. This approach represents a green and efficient method for synthesizing specific organic compounds (Chen et al., 2021).
6. Kinetic Study of Degradation
Kinetic studies of the degradation of toxic agents like diethylchlorophosphate and sarin on carbon-supported oxime, including derivatives of (3-Chlorophenyl)(cyclohexyl)methanamine, have been conducted. This research is significant for understanding the mechanisms of detoxification and developing efficient degradation systems (Verma et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(3-chlorophenyl)-cyclohexylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGRGHQMTLXINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(cyclohexyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



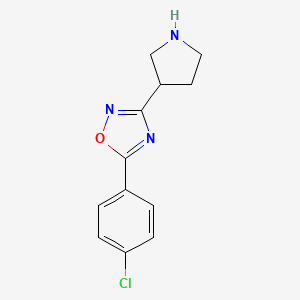
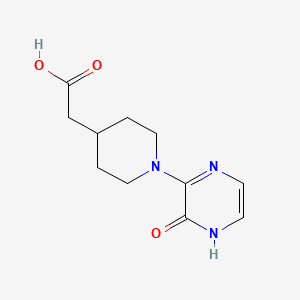
amine](/img/structure/B1488267.png)
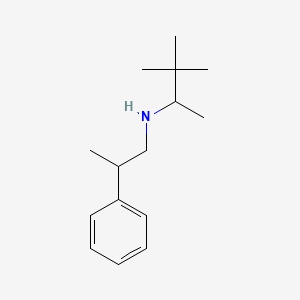
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)


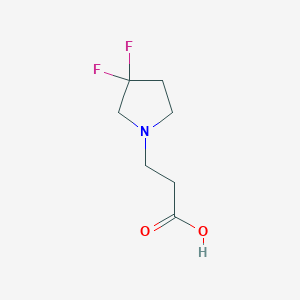

![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
